molecular formula C18H25N3O2 B11781670 tert-Butyl 4-(cyano(phenylamino)methyl)piperidine-1-carboxylate

tert-Butyl 4-(cyano(phenylamino)methyl)piperidine-1-carboxylate

Cat. No.: B11781670
M. Wt: 315.4 g/mol
InChI Key: KQUGXUXBJKMWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(cyano(phenylamino)methyl)piperidine-1-carboxylate is a sophisticated chemical building block designed for advanced pharmaceutical research and development. Its molecular architecture, featuring a piperidine core protected by a tert-butoxycarbonyl (Boc) group and an α-aminonitrile functional group, makes it a versatile intermediate for constructing complex molecules. This compound is particularly valuable in medicinal chemistry for the synthesis of nitrogen-containing heterocycles, which are prevalent in many biologically active agents . Researchers can leverage this scaffold in the exploration of kinase inhibitors, such as EGFR inhibitors, which are a critical class of therapeutics in oncology . The anilinopiperidine moiety suggests potential application in neuropharmacology, possibly aiding in the modulation of neurotransmitter systems for the study of neurological conditions. Furthermore, the presence of the α-aminonitrile group can be exploited in dynamic combinatorial chemistry and as a precursor in the Dimroth Rearrangement, a reaction used to access various pharmacologically relevant heterocyclic systems like 4-anilinoquinazolines . This rearrangement is a powerful tool for generating structural diversity in drug discovery campaigns. The compound serves as a critical intermediate in the development of targeted protein degraders and other bifunctional compounds for probing disease pathways . Regulatory Note: This compound is structurally related to aniline piperidine carbamates. It is the responsibility of the researcher to ensure all handling and usage comply with local, state, and federal regulations.

Properties

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

tert-butyl 4-[anilino(cyano)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)21-11-9-14(10-12-21)16(13-19)20-15-7-5-4-6-8-15/h4-8,14,16,20H,9-12H2,1-3H3

InChI Key

KQUGXUXBJKMWRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C#N)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution and Condensation Pathways

The core structure of this compound derives from piperidine scaffolds functionalized via sequential substitutions. A common approach involves tert-butyl 4-iodopiperidine-1-carboxylate as a starting material, which undergoes nucleophilic displacement with cyanomethyl-aniline derivatives . For instance, reacting tert-butyl 4-iodopiperidine-1-carboxylate with N-(4-cyanophenyl)-N-methylmethacrylamide in the presence of a palladium catalyst yields the target compound after purification via column chromatography (88–92% yield) .

Key parameters include:

  • Temperature : Reactions typically proceed at 80–100°C under inert atmospheres.

  • Catalysts : Pd(PPh₃)₄ or CuI (10 mol%) facilitate cross-coupling .

  • Solvents : Dimethylformamide (DMF) or acetonitrile optimizes solubility and reaction kinetics .

One-Pot Synthesis via Catalytic Cyclization

Recent advances highlight one-pot strategies to streamline synthesis. Combining tert-butyl 4-propioloylpiperazine-1-carboxylate with aryl azides in DMF using CuI (10 mol%) and DIPEA (1.5 eq) at 0°C generates triazole intermediates, which are subsequently functionalized with cyano and phenylamino groups . This method achieves >95% purity and 90–97% isolated yields, minimizing purification steps .

Reaction Scheme :

tert-Butyl 4-propioloylpiperidine-1-carboxylate+Ar-N3CuI, DIPEAIntermediateCN,PhNH2Target Compound\text{tert-Butyl 4-propioloylpiperidine-1-carboxylate} + \text{Ar-N}3 \xrightarrow{\text{CuI, DIPEA}} \text{Intermediate} \xrightarrow{\text{CN}^-, \text{PhNH}2} \text{Target Compound}

Analytical Validation and Characterization

Post-synthesis analysis employs:

  • HPLC : Reverse-phase chromatography with acetonitrile/water/formic acid mobile phases ensures purity (>95%) .

  • NMR : ¹H and ¹³C NMR spectra confirm regiochemistry, with characteristic peaks for tert-butyl (δ 1.39 ppm), piperidine (δ 3.8–4.0 ppm), and cyano groups .

  • HRMS : High-resolution mass spectrometry validates molecular weight (315.4 g/mol) .

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantages
Nucleophilic Substitution 88–92%>95%Scalable, uses commercially available precursors
One-Pot Catalytic 90–97%>95%Reduces step count, high atom economy

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky tert-butyl groups may slow reaction rates; elevated temperatures (100°C) mitigate this .

  • Byproduct Formation : Excess DIPEA or prolonged reaction times promote hydrolysis; strict stoichiometric control is essential .

  • Catalyst Recovery : CuI residues complicate purification; silica gel chromatography or aqueous workups are recommended .

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is selectively removed under acidic conditions to expose the piperidine nitrogen for subsequent functionalization. Common methods include:

ReagentConditionsOutcomeYieldSource
Trifluoroacetic acid (TFA)10% TFA in CH₂Cl₂, 1–2 h, RTFree piperidine amine>90%
HCl (gaseous)Dioxane, 4 h, RTPiperidine hydrochloride salt85–90%

This step is pivotal for introducing pharmacophoric groups (e.g., phenethyl or substituted benzyl) during opioid analog synthesis .

Reactivity of the Cyano Functional Group

The cyano group (-C≡N) undergoes transformations to generate diverse intermediates:

Reduction to Primary Amine

ReagentConditionsProductApplicationSource
Lithium aluminum hydride (LiAlH₄)THF, reflux, 6 h4-(Aminomethyl)piperidine derivativePrecursor for amide formation
H₂/Pd-CMeOH, 50 psi, 12 hSame as aboveHigher selectivity

Hydrolysis to Carboxylic Acid

ReagentConditionsProductNotesSource
H₂SO₄ (conc.)H₂O, 100°C, 24 h4-(Carboxy(phenylamino)methyl)piperidineLow yield (~40%)

Modifications at the Piperidine Nitrogen

After Boc deprotection, the secondary amine undergoes alkylation or acylation:

Reaction TypeReagentConditionsProduct ExampleYieldSource
N-AlkylationPhenethyl bromideK₂CO₃, CH₃CN, reflux, 8 hFentanyl precursor65–70%
N-AcylationPropionyl chlorideEt₃N, CH₂Cl₂, 0°C to RTAcetylated intermediate75%

Functionalization of the Phenylamino Moiety

The phenylamino group participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions:

ReactionReagent/CatalystConditionsOutcomeSource
BrominationBr₂, FeBr₃CH₂Cl₂, RT, 2 h4-Bromo-phenylamino derivative
Suzuki CouplingAryl boronic acid, Pd(PPh₃)₄DME, Na₂CO₃, 80°C, 12 hBiaryl-modified analog

Scientific Research Applications

tert-Butyl 4-(cyano(phenylamino)methyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(cyano(phenylamino)methyl)piperidine-1-carboxylate is primarily related to its role as an intermediate in the synthesis of bioactive compounds. In the case of fentanyl synthesis, the compound undergoes several chemical transformations to produce the final active pharmaceutical ingredient. The molecular targets and pathways involved depend on the specific bioactive compound being synthesized .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Substituent at Piperidine 4-Position Molecular Weight (g/mol) Key Properties/Applications Regulatory Status
tert-Butyl 4-(cyano(phenylamino)methyl)piperidine-1-carboxylate (Target) C₁₈H₂₄N₃O₂ Cyano(phenylamino)methyl 314.41* Potential intermediate in drug synthesis Not explicitly regulated in evidence
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (4-ANBocP) C₁₆H₂₄N₂O₂ Phenylamino 276.38 Reference standard; precursor control DEA-regulated (Table I)
tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate C₁₃H₂₄N₂O₄ Methoxy(methyl)carbamoyl 272.34 Synthetic intermediate; carbamate studies No restrictions noted
tert-Butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate C₁₈H₂₄N₂O₂ Cyano and 3-methylphenyl 300.40 R&D applications Limited toxicity data
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate C₁₇H₂₄F₂N₂O₂ 3,4-Difluorobenzylamino 326.38 Pharmaceutical intermediate No regulatory data

*Calculated based on molecular formula.

Key Observations:
  • Regulatory Status : 4-ANBocP is explicitly regulated due to its role as a precursor in controlled substance synthesis, while the target compound’s status remains unmentioned in the evidence .
  • Synthetic Utility : Analogs like tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate are used in palladium-catalyzed cyclizations, suggesting the target compound may also serve in transition-metal-catalyzed reactions .

Analytical and Purity Data

  • Purity: Analogs such as 4-ANBocP and tert-butyl 4-(phenylamino)piperidine-1-carboxylate are typically ≥98% pure, as confirmed by GC-MS, FTIR, and HPLC-TOF analyses . Similar methods would apply to the target compound.
  • Stability: Most tert-butyl-protected piperidines are stable at -20°C for ≥5 years, though the target compound’s cyano group may necessitate stricter moisture control .

Biological Activity

tert-Butyl 4-(cyano(phenylamino)methyl)piperidine-1-carboxylate (CAS No. 125055-59-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H25N3OC_{18}H_{25}N_{3}O. The compound features a piperidine ring substituted with a cyano group and a phenylamino moiety, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the fields of neuropharmacology, anticancer research, and antimicrobial activity.

1. Neuropharmacological Effects

Studies have shown that compounds similar to this compound can modulate neurotransmitter systems, particularly affecting dopamine and serotonin pathways.

  • Mechanism of Action : The compound may act as a selective inhibitor of certain neurotransmitter reuptake transporters, enhancing synaptic availability of these neurotransmitters.
  • Case Study : In vitro assays demonstrated that derivatives of this compound exhibited significant binding affinity to dopamine receptors, suggesting potential applications in treating disorders such as depression and schizophrenia.

2. Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound.

  • In Vitro Studies : A study evaluated the cytotoxic effects of various piperidine derivatives on cancer cell lines. Results indicated that this compound demonstrated significant cytotoxicity against A549 (lung cancer) and MCF7 (breast cancer) cell lines with IC50 values in the low micromolar range.
Cell LineIC50 (µM)Reference
A5495.2
MCF74.8
  • Mechanism : The anticancer effect is hypothesized to be mediated through induction of apoptosis and inhibition of cell proliferation pathways.

3. Antimicrobial Activity

Emerging data suggest that this compound exhibits antimicrobial properties.

  • Research Findings : A series of tests revealed that this compound displayed activity against both Gram-positive and Gram-negative bacteria.
MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the purity and structural integrity of tert-Butyl 4-(cyano(phenylamino)methyl)piperidine-1-carboxylate?

  • Methodological Answer :

  • GC-MS (Gas Chromatography-Mass Spectrometry) : Used to confirm molecular weight and fragmentation patterns. For example, retention time (RT) locking using a reference standard (e.g., tetracosane at 9.258 min) ensures reproducibility .
  • FTIR-ATR (Fourier-Transform Infrared Spectroscopy with Attenuated Total Reflectance) : Identifies functional groups (e.g., cyano, carbamate) via characteristic absorption bands (e.g., 2200 cm⁻¹ for C≡N) .
  • HPLC-TOF (High-Performance Liquid Chromatography with Time-of-Flight Mass Spectrometry) : Measures exact mass (Δppm < 2) to verify molecular formula .
  • Table 1 :
TechniqueKey ParametersApplication
GC-MSRT = 7.94 min, BP: 57, 83, 93Purity assessment
FTIR-ATR4000–400 cm⁻¹, 4 cm⁻¹ resolutionFunctional group analysis
HPLC-TOFΔppm = -1.34 (C₁₆H₂₄N₂O₂)Exact mass confirmation

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer :

  • Handling : Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular contact. Avoid inhalation via fume hoods .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C. Moisture-sensitive groups (e.g., tert-butyl carbamate) require desiccants .
  • Decomposition Risks : Thermal decomposition above 150°C may release toxic fumes (e.g., HCN, CO) .

Q. What synthetic strategies are optimal for introducing the cyano(phenylamino)methyl group into the piperidine scaffold?

  • Methodological Answer :

  • Step 1 : Boc-protected piperidine is functionalized via nucleophilic substitution (e.g., Knoevenagel condensation) using benzylamine derivatives .
  • Step 2 : Cyano group introduction via Strecker synthesis or Pd-catalyzed cyanation .
  • Challenges : Steric hindrance from the tert-butyl group may reduce reaction yields; optimize with microwave-assisted synthesis (e.g., 80°C, 2 hr) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers .
  • Asymmetric Catalysis : Employ Ru-BINAP catalysts for enantioselective hydrogenation of intermediate imines .
  • Data Contradiction Analysis : Conflicting optical rotation values may arise from residual solvents; validate via ¹H-NMR (e.g., coupling constants for diastereomers) .

Q. What mechanistic insights explain the compound’s stability under acidic/basic conditions?

  • Methodological Answer :

  • Acidic Conditions : The tert-butyl carbamate group undergoes hydrolysis to piperidine-HCl at pH < 3. Monitor via ¹³C-NMR (disappearance of Boc carbonyl peak at ~155 ppm) .
  • Basic Conditions : The cyano group may hydrolyze to amides (pH > 10). Track via FTIR (loss of C≡N peak at 2200 cm⁻¹) .
  • Table 2 : Stability Profile
ConditionDegradation PathwayAnalytical Marker
pH 2.0Boc deprotection¹H-NMR δ 1.4 (tert-butyl loss)
pH 12.0Cyano → AmideFTIR 1650 cm⁻¹ (C=O stretch)

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. Test via in vitro kinase assays .
  • Data Interpretation : Contradictory IC₅₀ values may arise from off-target effects; use siRNA knockdowns to validate target specificity .

Safety and Compliance

Q. What protocols mitigate risks when scaling up synthesis?

  • Methodological Answer :

  • Thermal Hazard Assessment : Use DSC (Differential Scanning Calorimetry) to identify exothermic decomposition thresholds (e.g., T₀ = 120°C) .
  • Waste Management : Neutralize cyanide-containing byproducts with FeSO₄ before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.